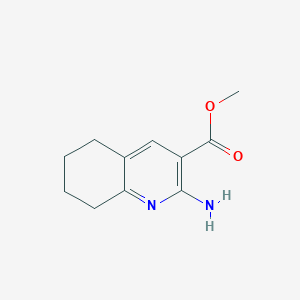

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

Overview

Description

“Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate” is a chemical compound . The base structure, 5,6,7,8-tetrahydroquinoline, is a simple nitrogen heterocycle that is widespread in nature and present in a broad variety of pharmacologically active compounds .

Synthesis Analysis

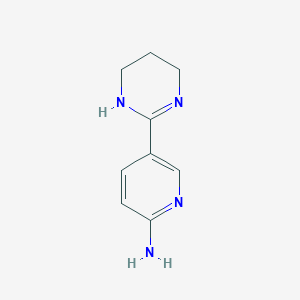

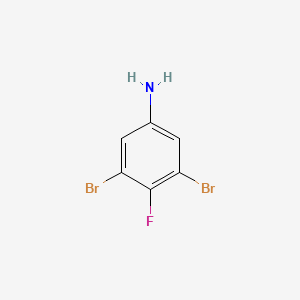

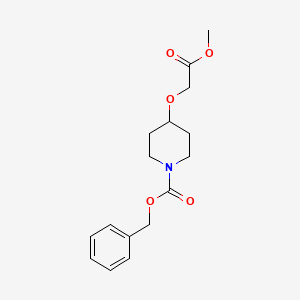

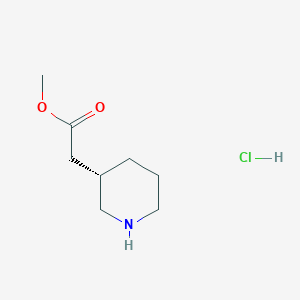

The chiral synthesis of the two-ring-fused basic scaffold, the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, proceeded as previously reported in the literature for the analogue 8-amino-5,6,7,8-tetrahydroquinoline . A series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been synthesized and reacted with various reagents .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate” can be represented by the formula C11H14N2O2 . The investigation of its crystal structure was carried out on an Xcalibur 3 single-crystal diffractometer .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the asymmetric transfer hydrogenation of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline .Physical And Chemical Properties Analysis

The physical and chemical properties of the base structure, 5,6,7,8-tetrahydroquinoline, include a molar mass of 133.194 . It has various thermophysical properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .Scientific Research Applications

- Asymmetric Transfer Hydrogenation

- Field : Organic Chemistry

- Application : This compound is used as a ligand in metal catalysts for the Asymmetric Transfer Hydrogenation (ATH) of 1-Aryl Substituted-3,4-dihydroisoquinolines . These are precursors to alkaloids, which are biologically active compounds .

- Method : Different metal-based complexes were evaluated in this reaction, with rhodium catalysts proving most effective both in terms of reactivity and enantioselectivity . A satisfactory quantitative conversion was successfully fulfilled even in the case of the most demanding hindered substrates when La (OTf) 3 was used as a beneficial additive .

- Results : Although modest enantiomeric excess values were obtained (up to 69% ee in the case of substrate I), the reaction showed promise for the rational design of novel chiral catalysts .

-

Synthesis of New Drugs

- Field : Medicinal Chemistry

- Application : Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities . Many new therapeutic agents have been developed by using quinoline nucleus .

- Method : Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .

- Results : Quinoline has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

-

Anticancer Research

- Field : Oncology

- Application : This compound has been used in the synthesis of new chiral compounds for testing against colorectal adenocarcinoma cells .

- Method : The compound was synthesized and tested against HT-29 cells .

- Results : The cells appeared resistant toward all synthesized compounds, showing IC50 values higher than 20 μM under all experimental conditions .

-

Insecticide Development

- Field : Agricultural Chemistry

- Application : This compound is used in the synthesis of benzoyl urea containing anthranillic acid groups with insecticidal activity .

- Method : The compound is synthesized and tested for its insecticidal properties .

- Results : The synthesized compounds showed promising insecticidal activity .

-

Metal Complexing Agents

- Field : Inorganic Chemistry

- Application : This compound is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene . It also acts as metal complexing agents .

- Method : The compound is synthesized and tested for its ability to complex with metals .

- Results : The synthesized compounds showed promising metal complexing properties .

properties

IUPAC Name |

methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h6H,2-5H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIJTJILLDJFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C2CCCCC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B1419467.png)

![2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B1419479.png)